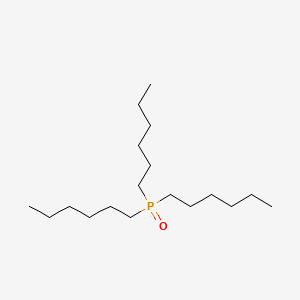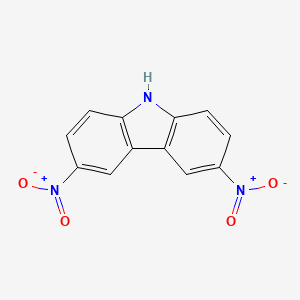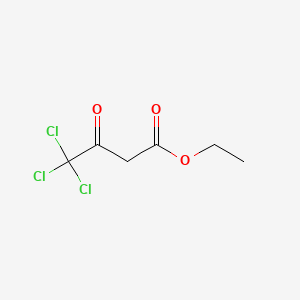
1,4-二苯基半碳酰肼
描述
1,4-Diphenylsemicarbazide is an organic compound with the molecular formula C₁₃H₁₃N₃O and a molecular weight of 227.26 g/mol . It is known for its application in various chemical reactions and its role as a reagent in analytical chemistry. The compound is characterized by the presence of two phenyl groups attached to a semicarbazide moiety, which imparts unique chemical properties.
科学研究应用
1,4-Diphenylsemicarbazide has a wide range of applications in scientific research:
Analytical Chemistry: It is used as a reagent for the photometric determination of heavy metal ions such as chromium and mercury.
Biological Studies: The compound is used in various biochemical assays to detect and quantify specific ions or molecules.
Industrial Applications: It is employed in the production of dyes, pigments, and other chemical intermediates.
生化分析
Biochemical Properties
1,4-Diphenylsemicarbazide plays a significant role in biochemical reactions, primarily due to its ability to form complexes with metal ions. It interacts with enzymes, proteins, and other biomolecules through coordination bonds. For instance, 1,4-Diphenylsemicarbazide forms a red-violet complex with chromium (VI) ions, which is used in the photometric determination of chromium levels . This interaction is crucial for detecting and quantifying trace amounts of metals in biological samples.
Cellular Effects
1,4-Diphenylsemicarbazide influences various cellular processes by interacting with metal ions within cells. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the formation of complexes with metal ions can inhibit or activate specific enzymes, thereby altering metabolic pathways and gene expression patterns. The impact of 1,4-Diphenylsemicarbazide on cellular function is closely related to its ability to bind with metal ions and modulate their availability within the cell .
Molecular Mechanism
The molecular mechanism of 1,4-Diphenylsemicarbazide involves its interaction with metal ions through coordination bonds. This binding can lead to enzyme inhibition or activation, depending on the specific metal ion and enzyme involved. For example, the complex formation with chromium (VI) ions can inhibit certain enzymes, leading to changes in cellular metabolism and gene expression. Additionally, 1,4-Diphenylsemicarbazide can induce oxidative stress by generating reactive oxygen species (ROS) during its interaction with metal ions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Diphenylsemicarbazide can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its oxidation and degradation. This degradation can affect its ability to form complexes with metal ions, thereby altering its effectiveness in biochemical assays. Long-term studies have shown that the stability of 1,4-Diphenylsemicarbazide is crucial for maintaining its biochemical activity .
Dosage Effects in Animal Models
The effects of 1,4-Diphenylsemicarbazide vary with different dosages in animal models. At low doses, the compound can effectively form complexes with metal ions without causing significant toxicity. At high doses, 1,4-Diphenylsemicarbazide can induce toxic effects, including oxidative stress and cellular damage. These adverse effects are primarily due to the generation of reactive oxygen species and the disruption of metal ion homeostasis within cells .
Metabolic Pathways
1,4-Diphenylsemicarbazide is involved in various metabolic pathways, particularly those related to metal ion metabolism. It interacts with enzymes and cofactors involved in the detoxification and transport of metal ions. For example, the compound can modulate the activity of enzymes involved in the reduction and oxidation of metal ions, thereby affecting their bioavailability and toxicity. These interactions are crucial for maintaining metal ion homeostasis within cells .
Transport and Distribution
Within cells and tissues, 1,4-Diphenylsemicarbazide is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For instance, 1,4-Diphenylsemicarbazide can bind to metal ion transporters, allowing it to be transported across cellular membranes and distributed to areas where metal ions are concentrated .
Subcellular Localization
The subcellular localization of 1,4-Diphenylsemicarbazide is influenced by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell. For example, 1,4-Diphenylsemicarbazide can be localized to the mitochondria, where it can interact with metal ions and modulate mitochondrial function. This localization is crucial for its biochemical activity and effectiveness in metal ion detection .
准备方法
1,4-Diphenylsemicarbazide can be synthesized through the condensation reaction of 1,4-diphenyl thiosemicarbazide with formaldehyde and phosphinic acid . The reaction typically involves the use of solvents such as ethanol or acetic acid under controlled temperature conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.
化学反应分析
1,4-Diphenylsemicarbazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diphenylcarbazone, which is used as a redox indicator.
Reduction: The compound can participate in reduction reactions, although specific conditions and reagents may vary.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like ammonium persulfate and reducing agents depending on the desired product. Major products formed from these reactions include diphenylcarbazone and other substituted derivatives.
作用机制
The mechanism of action of 1,4-Diphenylsemicarbazide involves its ability to form colored complexes with metal ions. This property is utilized in analytical chemistry to detect and quantify metal ions through colorimetric methods. The molecular targets include metal ions such as chromium (VI) and mercury (II), and the pathways involve the formation of stable complexes that can be measured spectrophotometrically .
相似化合物的比较
1,4-Diphenylsemicarbazide is similar to other compounds such as:
1,5-Diphenylcarbazide: This compound has a similar structure and is also used as a redox indicator.
Diphenylcarbazone: Formed by the oxidation of 1,4-Diphenylsemicarbazide, it is used in similar analytical applications.
The uniqueness of 1,4-Diphenylsemicarbazide lies in its specific reactivity and the stability of the complexes it forms with metal ions, making it a valuable reagent in various chemical and industrial processes.
属性
IUPAC Name |
1-anilino-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13(14-11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h1-10,15H,(H2,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZZNUMYERKSQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060730 | |
| Record name | N,2-Diphenylhydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
621-12-5 | |
| Record name | N,2-Diphenylhydrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazinecarboxamide, N,2-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diphenylsemicarbazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6790 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazinecarboxamide, N,2-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,2-Diphenylhydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Diphenylsemicarbazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-Diphenylsemicarbazide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE9EGE2YN2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1,4-Diphenylsemicarbazide utilized in analytical chemistry for mercury detection?
A: 1,4-Diphenylsemicarbazide serves as a crucial component in a novel preconcentration method for detecting mercury species in water and fish samples []. The method involves immobilizing 1,4-Diphenylsemicarbazide on oxidized activated carbon, creating a solid phase extraction (SPE) material. This material effectively captures mercury species from the sample, which are then eluted and quantified using flow injection cold vapor atomic absorption spectrometry (FI-CVAAS). This technique demonstrates high sensitivity and selectivity for mercury detection, highlighting the significance of 1,4-Diphenylsemicarbazide in environmental monitoring and food safety applications.
Q2: Are there any studies investigating the interaction mechanism between 1,4-Diphenylsemicarbazide and mercury?
A: While the provided research [] focuses on the application of 1,4-Diphenylsemicarbazide in mercury detection, it doesn't delve into the specific interaction mechanism. Further research is needed to elucidate the precise chemical interactions between 1,4-Diphenylsemicarbazide and mercury species. Understanding this interaction is crucial for optimizing the SPE method and potentially exploring other applications of 1,4-Diphenylsemicarbazide in mercury-related chemistry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-](/img/structure/B1581903.png)













